![molecular formula C8H15NO6 B583424 N-[1,2-13C2]Acetyl-D-glucosamine CAS No. 157668-96-7](/img/structure/B583424.png)

N-[1,2-13C2]Acetyl-D-glucosamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

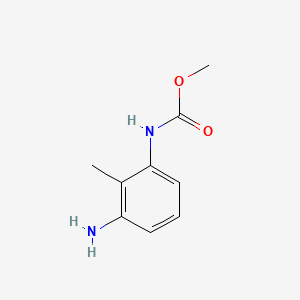

N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc . This layered structure is called peptidoglycan .

Synthesis Analysis

GlcN and its acetylated derivative, GlcNAc, are currently produced by acid hydrolysis of chitin (a linear polymer of GlcNAc) extracted from crab and shrimp shells . Microbial fermentation by filamentous fungi or recombinant Escherichia coli, as an alternative method for the production of GlcN and GlcNAc, is attracting increasing attention because it is an environmentally friendly process .Molecular Structure Analysis

The molecular structure of N-Acetyl-D-glucosamine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The first step in GlcNAc metabolism is phosphorylation to GlcNAc-6-phosphate . In bacteria, the ROK family kinase NagK performs this activity .Physical And Chemical Properties Analysis

N-Acetyl-D-glucosamine is a hydrophilic molecule and is mostly water-soluble . Its melting point is 211 °C .Aplicaciones Científicas De Investigación

Regenerative Medicine: Osteoarthritis Treatment

N-[1,2-13C2]Acetyl-D-glucosamine: (GlcNAc) is a promising compound in regenerative medicine, particularly for the treatment of osteoarthritis. It serves as a precursor for glycosaminoglycans and proteoglycans that constitute articular cartilage. Supplementation with GlcNAc may stimulate the synthesis of these components, potentially aiding in the repair and regeneration of damaged cartilage .

Wound Healing and Tissue Repair

GlcNAc has been identified as a beneficial agent in wound healing and tissue repair. Its application in medical dressings and as a supplement can accelerate the healing process by promoting cell proliferation and migration, which are essential for tissue regeneration .

Anti-inflammatory Applications

Research has shown that GlcNAc derivatives can exhibit anti-inflammatory properties. This is particularly useful in reducing inflammation-related symptoms in various conditions, including joint diseases and potentially in systemic inflammatory responses .

Bone Regeneration

In the field of bone regeneration, GlcNAc plays a role in the development of scaffolds that support the growth of new bone tissue. Its structural properties help in the formation of a matrix that mimics the natural bone environment, facilitating the integration of new bone cells .

Antibacterial Effects

The antibacterial effects of GlcNAc make it a valuable compound in the development of new antimicrobial treatments. It can be used to create surfaces that prevent bacterial colonization or as a part of drug formulations to treat bacterial infections .

Oral Hygiene

GlcNAc has applications in oral hygiene products due to its ability to inhibit the growth of harmful bacteria in the mouth. This can lead to the development of toothpastes and mouthwashes that provide better protection against dental caries and gum disease .

Drug Delivery Systems

The compound’s versatility extends to its use in drug delivery systems. GlcNAc can be used to create nanoparticles or other carriers that improve the bioavailability and targeting of pharmaceuticals, ensuring that they reach the intended site of action more effectively .

Imaging for Tumor and Cancer Detection

GlcNAc derivatives are being explored as agents in imaging techniques for tumor and cancer detection. Their unique properties may enhance the contrast in imaging modalities, aiding in the early and accurate diagnosis of cancerous growths .

Mecanismo De Acción

Target of Action

N-[1,2-13C2]Acetyl-D-glucosamine, also known as N-acetyl-alpha-D-glucosamine, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , Glucosylceramidase , and Probable polysaccharide deacetylase PdaA . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, lipid metabolism, and bacterial cell wall synthesis .

Mode of Action

The compound’s interaction with its targets results in various changes. For instance, it can inhibit the Angiotensin-converting enzyme, which may affect blood pressure regulation . It can also interact with Acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter

Biochemical Pathways

N-[1,2-13C2]Acetyl-D-glucosamine is involved in the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . UDP-GlcNAc is a fundamental amino sugar moiety essential for protein glycosylation, glycolipid, GPI-anchor protein, and cell wall components .

Pharmacokinetics

It is known that the compound is a small molecule , which typically allows for good absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of N-[1,2-13C2]Acetyl-D-glucosamine’s action are diverse due to its involvement in various biochemical pathways. For instance, in the hexosamine biosynthesis pathway, it contributes to the formation of UDP-GlcNAc, which is essential for protein glycosylation and other cellular processes . Additionally, it has been shown to have effects on bacterial cell walls .

Action Environment

The action, efficacy, and stability of N-[1,2-13C2]Acetyl-D-glucosamine can be influenced by various environmental factors. For instance, nutrient availability can determine the degree of phenotypic antibiotic tolerance, and N-acetyl-D-glucosamine has been identified as a potent tolerance-suppressing agent . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

When handling N-Acetyl-D-glucosamine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

N-Acetyl-D-glucosamine has been reported to have potential applications in numerous biomedical fields such as tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment and some other useful purposes . It also holds the potential to inhibit several SARS-CoV-2 proteins as well as induce an immune response against the virus in the host .

Propiedades

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-GZQGPNDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxybicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B583344.png)

![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B583357.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)